
4-Oxocyclohexanecarboxylic acid
Overview
Description
4-Oxocyclohexanecarboxylic acid: is a monocarboxylic acid with the molecular formula C7H10O3. It is a derivative of cyclohexanone, where a carboxylic acid group is substituted at the fourth position of the cyclohexanone ring. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the oxidation of cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is isolated through crystallization.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic oxidation of cyclohexanone. The process involves the use of a catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or air. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-hydroxybenzoic acid.
Reduction: The compound can be reduced to form cyclohexanecarboxylic acid.
Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Oxidation: 4-Hydroxybenzoic acid.
Reduction: Cyclohexanecarboxylic acid.
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
4-Oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways.
Biological Activity
4-Oxocyclohexanecarboxylic acid (CAS Number: 874-61-3) is a cyclic carboxylic acid that has garnered attention in various fields of biological and medicinal chemistry. This compound is notable for its potential applications in pharmaceuticals, particularly in the synthesis of biologically active derivatives. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
This compound is characterized by its cyclohexane ring structure with a ketone and a carboxylic acid functional group. Its chemical formula is , and it exhibits both acidic and basic properties, which can influence its interaction with biological systems.
Antimicrobial Activity
Research has indicated that this compound can be metabolized by certain bacteria, such as Corynebacterium cyclohexanicum, which utilize it in the degradation of cyclohexanecarboxylic acid. This metabolic pathway involves the aromatization of this compound to produce 4-hydroxybenzoic acid, a compound known for its antimicrobial properties .
Antimalarial Properties
A study highlighted the synthesis of mixed tetraoxanes from this compound, which demonstrated significant antimalarial activity against various strains of Plasmodium falciparum. The synthesized compounds exhibited IC50 values comparable to those of artemisinin, indicating their potential as effective antimalarial agents . The in vivo studies showed promising results, with tetraoxane derivatives curing a significant percentage of infected mice without toxic effects .
Estrogenic Activity
This compound serves as an intermediate in the synthesis of potent estrogenic compounds. Research has shown that derivatives synthesized from this compound possess high uterotropic activity, although they exhibit poor binding affinity for estrogen receptors. This paradox highlights the complexity of how structural modifications can influence biological activity .
Case Studies
The biological activities of this compound can be attributed to its ability to undergo various metabolic transformations. In microbial systems, it is converted into more complex structures that can exert antimicrobial effects. In the context of antimalarial activity, the generation of reactive oxygen species (ROS) from tetraoxane derivatives appears to play a crucial role in inducing cell death in Plasmodium species .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-oxocyclohexanecarboxylic acid, and how do reaction conditions influence yield?
this compound can be synthesized via allylation, Fischer indole synthesis, and deprotection steps, achieving a total yield of 71.9% when starting from substituted cyclohexane derivatives . Key upstream precursors include methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9) and ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) . Reaction optimization (e.g., temperature, catalyst selection, and solvent polarity) is critical to minimize side reactions and improve purity. For example, acetic acid at 80°C facilitates efficient cyclization in carbazole derivative synthesis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Mandatory precautions include:
- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
- Respiratory protection : For aerosol exposure, employ P95 (US) or P1 (EU) respirators; higher concentrations require OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
- Waste disposal : Segregate contaminated waste and avoid drain release to prevent environmental contamination .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
- NMR : The ketone carbonyl (C=O) resonates at ~210 ppm in NMR, while the carboxylic acid proton appears as a broad singlet at ~12 ppm in NMR.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm effectively separate impurities, particularly in chiral separations using preparative columns like ZG02 .
- Mass spectrometry : ESI-MS typically shows a molecular ion peak at m/z 156.1 [M-H].
Advanced Research Questions
Q. What enzymatic pathways involve this compound in microbial biodegradation?
In Corynebacterium cyclohexanicum, two desaturases catalyze the aromatization of this compound to 4-hydroxybenzoic acid:
Desaturase I : Converts the substrate to (+)-4-oxocyclohex-2-enecarboxylic acid, producing HO as a byproduct. The enzyme (67 kDa monomer) requires strict substrate specificity, rejecting methyl-substituted analogs .
Desaturase II : Further oxidizes the ene-carboxylic acid intermediate to 4-hydroxybenzoic acid via a dienol tautomer . This pathway is critical for bioremediation of cyclohexane-based pollutants.
Q. How do stereochemical factors influence the reduction of this compound in enzymatic systems?
4-Hydroxycyclohexanecarboxylate dehydrogenase from C. cyclohexanicum selectively reduces the ketone to trans-4-hydroxycyclohexanecarboxylic acid using NADH. The enzyme exhibits B-side (pro-S) stereospecificity in hydride transfer, with values of 0.50 mM (substrate) and 0.28 mM (NADH) at pH 6.8 . Substitution at the carbonyl position (e.g., 2- or 3-oxo analogs) abolishes activity, highlighting the enzyme's geometric precision.
Q. What role does this compound play in synthesizing bioactive heterocycles?
The compound serves as a key intermediate in:
- Carbazole alkaloids : Condensation with hydrazides (e.g., 4-chlorobenzohydrazide) under acidic conditions yields tetrahydrocarbazole derivatives with hypoglycemic activity .
- Factor Xa inhibitors : Stereoselective functionalization at the cyclohexane ring enables synthesis of 3,4-diaminocyclohexanecarboxylic acid derivatives, critical for anticoagulant development .
Q. How can contradictory data on reaction yields or enzyme kinetics be resolved in studies involving this compound?
- Controlled replicates : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are consistent across trials.
- Enzyme purity : Use electrophoretically homogeneous enzyme preparations to avoid confounding activities, as seen in desaturase I/II studies .
- Analytical validation : Cross-validate results using orthogonal methods (e.g., GC-MS for chiral products, kinetic assays with varied cofactor concentrations) .
Properties
IUPAC Name |
4-oxocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLXUYGCLDGHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236325 | |
Record name | 4-Ketocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-61-3 | |
Record name | 4-Oxocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ketocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ketocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxocyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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